molecular formula C11H17N5 B13537725 1-(4-(Piperazin-1-yl)phenyl)guanidine

1-(4-(Piperazin-1-yl)phenyl)guanidine

Cat. No.: B13537725
M. Wt: 219.29 g/mol
InChI Key: RUYWPOLAHPWPIF-UHFFFAOYSA-N
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Description

N-[4-(piperazin-1-yl)phenyl]guanidine is a compound that features a piperazine ring attached to a phenyl group, which is further connected to a guanidine moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperazin-1-yl)phenyl]guanidine typically involves the reaction of 4-(piperazin-1-yl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired guanidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperazin-1-yl)phenyl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(piperazin-1-yl)phenyl]urea, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(piperazin-1-yl)phenyl]guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

2-(4-piperazin-1-ylphenyl)guanidine

InChI

InChI=1S/C11H17N5/c12-11(13)15-9-1-3-10(4-2-9)16-7-5-14-6-8-16/h1-4,14H,5-8H2,(H4,12,13,15)

InChI Key

RUYWPOLAHPWPIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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